molecular formula C9H5BrClN B1285238 3-Bromo-7-chloroquinoline CAS No. 84973-05-7

3-Bromo-7-chloroquinoline

Cat. No.: B1285238
CAS No.: 84973-05-7
M. Wt: 242.5 g/mol
InChI Key: AULIHGFJRSSSKE-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the seventh position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the chlorination of 3-bromoquinoline using chlorine gas or a chlorinating agent like sulfuryl chloride. This reaction is also conducted in an inert solvent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nature of the substituent introduced.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

3-Bromo-7-chloroquinoline has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the chlorine atom at the seventh position.

    7-Chloroquinoline: Lacks the bromine atom at the third position.

    3,7-Dichloroquinoline: Contains chlorine atoms at both the third and seventh positions.

Uniqueness

3-Bromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHGFJRSSSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561646
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84973-05-7
Record name 3-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-chloroquinoline
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